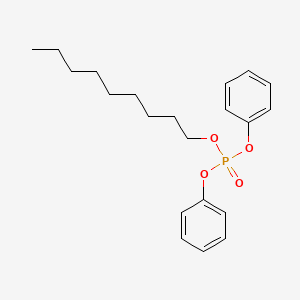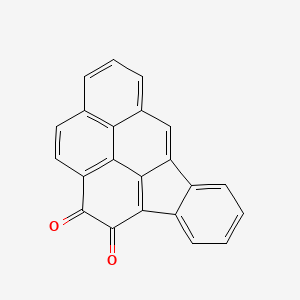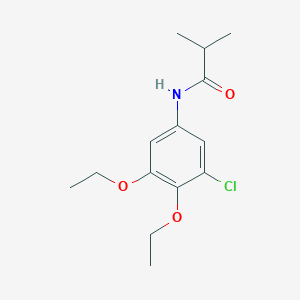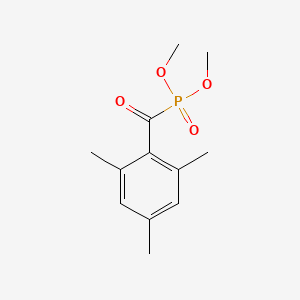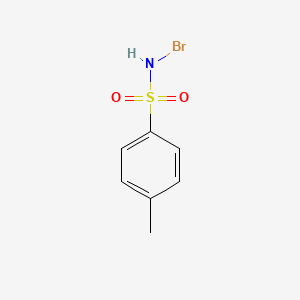![molecular formula C12H18O2 B14353019 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol CAS No. 95925-08-9](/img/structure/B14353019.png)
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol, also known as diisopropylbenzene hydroperoxide, is an organic peroxide compound. It is characterized by the presence of a hydroperoxide functional group attached to a benzene ring substituted with isopropyl groups. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol can be synthesized through the hydroperoxidation of diisopropylbenzene. The reaction typically involves the oxidation of diisopropylbenzene using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the hydroperoxide. The product is then purified through distillation and crystallization techniques to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to yield diisopropylbenzene.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions
Major Products Formed:
Oxidation: Formation of diisopropylbenzene alcohol or ketone derivatives.
Reduction: Regeneration of diisopropylbenzene.
Substitution: Formation of various substituted benzene derivatives
Aplicaciones Científicas De Investigación
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying hydroperoxide metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the hydroperoxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Similar Compounds:
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol functional group.
Methiopropamine: A compound structurally related to methamphetamine with a thiophene group.
Uniqueness: this compound is unique due to its hydroperoxide functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation reactions, setting it apart from other benzene derivatives .
Propiedades
| 95925-08-9 | |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-(2-hydroperoxypropyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,13H,8H2,1-3H3 |
Clave InChI |
DYLLDLVREXMKSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)

